molecular formula C9H9N2NaO4 B2355628 Sodium;4-(ethylamino)-3-nitrobenzoate CAS No. 1015533-96-6

Sodium;4-(ethylamino)-3-nitrobenzoate

Cat. No. B2355628
CAS RN: 1015533-96-6
M. Wt: 232.171
InChI Key: XPKKBWRIVUYYRK-UHFFFAOYSA-M
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Description

Sodium;4-(ethylamino)-3-nitrobenzoate, also known as Benzocaine, is a local anesthetic commonly used in medical and dental procedures. It is a white, crystalline powder that is soluble in water and ethanol. Benzocaine works by blocking nerve signals in the body, which helps to reduce pain and discomfort.

Scientific Research Applications

Synthesis and Properties

  • Sodium 4-(ethylamino)-3-nitrobenzoate is involved in the synthesis of various compounds. For instance, it is used in the formation of nickel(II) compounds, where its reactivity with different nickel(II) complexes results in structurally diverse products (Srinivasan & Rane, 2009). These compounds have been characterized through various methods, including infrared spectra and thermal analysis, highlighting their potential in material science and chemistry.

Structural Analysis and Coordination Polymers

  • The compound plays a critical role in the formation of coordination polymers, as seen in the sodium salts of related nitrobenzoic acids. These structures exhibit intriguing polymeric structures stabilized by hydrogen bonding and strong π-π ring interactions, which can have implications in the field of crystallography and materials science (Smith, 2013).

Chemical Reactions and Methodologies

  • It's used in various chemical reactions, such as the selective cleavage of p-nitrobenzoic esters, demonstrating its utility in organic synthesis and chemical processes (Gómez-Vidal, Forrester, & Silverman, 2001). This indicates its potential applications in the development of novel synthetic methodologies.

Bioremediation and Environmental Applications

  • The compound has been studied in the context of bioremediation, particularly in the degradation of nitroaromatic compounds, which are major environmental pollutants. Research on the enhanced degradation of 3-nitrobenzoate by immobilized cells of Bacillus flexus suggests potential applications in environmental cleanup and waste management (Mulla, Talwar, Hoskeri, & Ninnekar, 2012).

Optoelectronic and Material Science

  • Studies have also focused on the optoelectronic and material properties of derivatives of this compound. For instance, sodium 4-methyl-3-nitrobenzoate monohydrate has been investigated for its nonlinear optical properties, suggesting potential uses in optical limiting applications (Bharathi et al., 2020).

properties

IUPAC Name

sodium;4-(ethylamino)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4.Na/c1-2-10-7-4-3-6(9(12)13)5-8(7)11(14)15;/h3-5,10H,2H2,1H3,(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPKKBWRIVUYYRK-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)C(=O)[O-])[N+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N2NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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